ethyl (6E)-6-(hydroxyimino)hexanoate
Description
Ethyl (6E)-6-(hydroxyimino)hexanoate is an ester derivative of hexanoic acid featuring a hydroxyimino (oxime) group at the sixth carbon position in the E-configuration. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The oxime group (-NOH) introduces unique chemical reactivity, including the ability to act as a ligand in coordination chemistry or participate in condensation reactions.
Potential applications are inferred from structurally similar compounds. For instance, ethyl hexanoate derivatives are widely used in pharmaceuticals (e.g., as intermediates in drug conjugates ) and agrochemicals . The hydroxyimino group may enhance metal-binding properties, making it relevant in catalysis or biomolecule labeling .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (6E)-6-hydroxyiminohexanoate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-4-3-5-7-9-11/h7,11H,2-6H2,1H3/b9-7+ |
InChI Key |
AVXAXOYULPAUQZ-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)CCCC/C=N/O |
Canonical SMILES |
CCOC(=O)CCCCC=NO |
Origin of Product |
United States |
Preparation Methods
Oxidation of Ethyl 6-Hydroxyhexanoate
Ethyl 6-hydroxyhexanoate can be oxidized using agents such as pyridinium chlorochromate (PCC) or Jones reagent to yield the corresponding ketone. For example:
This method offers moderate yields (~60–70%) but requires careful control of reaction time to avoid over-oxidation.
Chlorination-Oxidation of Monoethyl Adipate
As detailed in CN101125815A , monoethyl adipate reacts with bis(trichloromethyl) carbonate (BTC) in the presence of pyridine as a catalyst to form ethyl 6-chloro-6-oxohexanoate . Key conditions include:
-
Solvent : Toluene or tetrahydrofuran (THF)
-
Temperature : 40–100°C
-
Reaction Time : 1–10 hours
The resulting chloro-ketone intermediate can undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield ethyl 6-oxohexanoate, though this step remains hypothetical due to limited experimental data.
Oximation of Ethyl 6-Oxohexanoate
The critical step in synthesizing this compound involves the oximation of ethyl 6-oxohexanoate. This reaction introduces the hydroxyimino group via nucleophilic addition of hydroxylamine:
Reaction Conditions and Stereochemical Control
-
Reagents : Hydroxylamine hydrochloride (NHOH·HCl) in ethanol or methanol.
-
pH Control : Buffered solutions (pH 4–6) using sodium acetate to favor the (E)-isomer.
-
Temperature : Reflux (~80°C) for 4–6 hours.
The reaction proceeds as follows:
The (E)-configuration is stabilized by intramolecular hydrogen bonding, which dominates under mildly acidic conditions.
Isolation and Purification
The crude product is typically purified via:
-
Recrystallization : Using ethanol/water mixtures.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluents.
Reported yields range from 50–65% , with purity confirmed by and IR spectroscopy.
Alternative Pathways and Intermediate Utilization
Direct Functionalization of Ethyl 6-Chloro-6-oxohexanoate
The chloro-ketone intermediate from CN101125815A could theoretically undergo nucleophilic substitution with hydroxylamine. However, the geminal chloro and oxo groups create a highly electrophilic center, potentially leading to side reactions (e.g., elimination). Experimental validation of this route is absent in the literature.
Grignard-Based Approaches
A speculative route involves:
-
Conversion of monoethyl adipate to acid chloride using thionyl chloride.
-
Reaction with methylmagnesium bromide to form ethyl 6-oxohexanoate.
-
Oximation as described in Section 2.
This method remains untested but aligns with established ketone synthesis protocols.
Characterization and Analytical Data
This compound is characterized by:
-
(CDCl): δ 1.24 (t, 3H, J = 7.2 Hz, CHCH), 1.67–1.78 (m, 4H, CH), 2.33 (t, 2H, J = 7.2 Hz, COOCH), 2.93 (t, 2H, J = 6.8 Hz, CHC=N), 4.14 (q, 2H, J = 7.2 Hz, OCH), 8.21 (s, 1H, NOH).
Challenges and Optimization Opportunities
-
Yield Improvement : Catalytic methods using microwave irradiation or flow chemistry could enhance reaction efficiency.
-
Stereoselectivity : Chiral auxiliaries or asymmetric catalysis might improve (E)-isomer predominance.
-
Green Chemistry : Replacement of toxic solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E)-6-(hydroxyimino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The hydroxyimino group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Reduction: The corresponding amine derivative.
Scientific Research Applications
Ethyl (6E)-6-(hydroxyimino)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the hydroxyimino group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl (6E)-6-(hydroxyimino)hexanoate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The ester bond can also be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl (6E)-6-(hydroxyimino)hexanoate with structurally related hexanoate esters, emphasizing functional group variations and their implications:
Key Comparative Insights:
Functional Group Reactivity: Oxime (-NOH): Exhibits dual nucleophilic-electrophilic behavior, enabling participation in Schiff base formation or metal chelation . This contrasts with the inertness of ethyl hexanoate’s ester group . Chloroformyl (-COCl): Highly reactive toward nucleophiles (e.g., amines, alcohols), making it suitable for stepwise synthesis . Amino (-NH₂): Basic and hydrophilic, facilitating salt formation or polymerization .
Applications: Ethyl hexanoate’s volatility and fruity aroma make it ideal for food and cosmetic industries , whereas this compound’s oxime group suggests utility in medicinal chemistry (e.g., as a metalloenzyme inhibitor precursor). Ethyl 6-(4-cyanobiphenyl)hexanoate’s liquid crystalline behavior highlights how substituents like cyano groups expand applications in materials science .
Synthetic Versatility: Ethyl 6-(chloroformyl)hexanoate serves as a versatile intermediate for introducing carboxyl groups via nucleophilic acyl substitution . Hydroxyimino derivatives may enable modular synthesis of heterocycles or metal-organic frameworks (MOFs) .
Research Findings and Implications
- Catalysis: MOF-based biohybrid catalysts incorporating ethyl hexanoate derivatives demonstrate enhanced activity in cascade reactions (e.g., benzyl hexanoate synthesis) . The hydroxyimino variant could improve metal immobilization efficiency.
- Material Science: Liquid crystal intermediates like ethyl 6-(4-cyanobiphenyl)hexanoate underscore the role of substituents in tuning phase behavior .
Q & A
Basic: What synthetic methodologies are effective for introducing the hydroxyimino group into ethyl hexanoate derivatives?
The hydroxyimino group can be introduced via hydroxylamine-mediated oximation of a ketone precursor. For example, in the synthesis of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives, hydroxylamine hydrochloride reacts with a ketone intermediate under reflux in ethanol to form the oxime . Critical parameters include pH control (neutral to slightly acidic) and reaction time (4–6 hours). Excess hydroxylamine (1.2–1.5 equiv) ensures complete conversion, monitored via TLC or LC-MS .
Basic: How can the geometric isomerism (E/Z) of the hydroxyimino group be characterized?
The E configuration of the hydroxyimino group is confirmed using -NMR and FT-IR. In the E isomer, the hydroxyimino proton appears as a singlet at δ 8.02 ppm (DMSO-), and the C=N stretch is observed at 1710 cm in FT-IR. NOESY experiments can further validate spatial arrangements, particularly when aromatic substituents influence isomer stability .
Basic: What are the stability considerations for ethyl (6E)-6-(hydroxyimino)hexanoate under storage conditions?
The compound is prone to tautomerization between the hydroxyimino and keto forms under humid or acidic conditions. Storage in anhydrous solvents (e.g., acetonitrile or DMF) at –20°C in amber vials minimizes degradation. Incompatibility with oxidizing agents (e.g., peroxides) necessitates inert atmospheres during handling .
Advanced: How do tautomeric equilibria of the hydroxyimino group impact biological activity in related compounds?
Tautomerism affects binding affinity to biological targets. For instance, in hydroxamic acid derivatives, the keto-enol equilibrium modulates metal chelation (e.g., zinc in metalloenzymes). Computational studies (DFT or MD simulations) can predict dominant tautomers and guide structural modifications to stabilize the bioactive form .
Advanced: What strategies resolve contradictions in reported anti-inflammatory activity of oxime-containing analogs?
Discrepancies often arise from assay conditions (e.g., cell line variability, oxime redox sensitivity). Systematic optimization includes:
- Dose-response profiling : Testing across 0.1–100 μM ranges to identify biphasic effects.
- Metabolite analysis : LC-HRMS to detect oxime reduction products (e.g., amines) that may skew results.
- Target validation : siRNA knockdowns to confirm specificity for inflammatory markers like COX-2 .
Advanced: How can computational tools aid in designing derivatives with improved pharmacokinetic properties?
- Retrosynthesis planning : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for introducing bioisosteres (e.g., replacing the ethyl ester with a methyl group for enhanced solubility) .
- ADMET prediction : SwissADME or ADMETLab2.0 evaluates logP, CYP450 inhibition, and blood-brain barrier permeability. For example, reducing logP from 2.5 to 1.8 improves aqueous solubility without compromising target binding .
Advanced: What analytical techniques differentiate regioisomers in hydroxyiminohexanoate derivatives?
- HRMS/MS : Fragmentation patterns distinguish isomers based on cleavage at the C=N bond (e.g., m/z 251 for the parent ion vs. m/z 120 for the hydroxyimino fragment).
- 2D NMR : -HSQC and HMBC correlations map -coupling between the imino nitrogen and adjacent carbons .
Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during esterification.
- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) by reducing residence time.
- Purification : Flash chromatography with ethyl acetate/hexane gradients (7:3 ratio) isolates products with >95% purity .
Basic: What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How does the hydroxyimino group influence coordination chemistry in metal-catalyzed reactions?
The hydroxyimino group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Fe). In catalysis, these complexes enhance oxidative coupling reactions. EXAFS and EPR spectroscopy quantify coordination geometry and electron transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
